Cas no 37675-18-6 (Ethyl (3S)-piperidine-3-carboxylate)
Ethyl (3S)-piperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (S)-nipecotate
- S-Ethyl piperidine-3-carboxylate
- Ethyl L-nipecotate
- Ethyl (S)-(+)-3-Piperidinecarboxylate
- (S)-(+)-ETHYL NIPECOTATE
- (S)-Ethyl piperidine-3-carboxylate
- Ethyl (3S)-piperidine-3-carboxylate
- (3S)-3-(Ethoxycarbonyl)piperidine
- (S)-(+)-Nipecotic Acid Ethyl Ester
- (S)-ethyl nipecotate
- (S)-Nipecotic Acid ethyl Ester
- ethyl (3S)-3-piperidinecarboxylate
- ethyl (3S)-piperidinecarboxylate
- Ethyl (S)-(+)-Nipecotate
- ethyl (S)-piperidine-3-carboxylate
- (S)-3-Piperidinecarboxylic acid ethyl ester
- (S)-(+)-3-Piperidinecarboxylic Acid Ethyl Ester
- 3-Piperidinecarboxylicacid, ethyl ester, (S)-
- (+)-Ethyl nipecotate
- Ethyl(S)-3-piperidinecarboxylate
- 3-Piperidinecarboxylic acid, ethyl ester, (3S)-
- (S)-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER
- ethyl(3s)-piperidine-3-carboxylate
- PubChem11758
- (S)-Piperidine-3-CarboxylicAcidEthylEster
- (s)-(+)-ethylnipecotate
- KSC222Q0N
- (S)-Nipecoti
- KSC22
- SCHEMBL134525
- )-Ethyl piperidine-3-carboxylate
- (S)-Ethylpiperidine-3-carboxylate
- NS00030258
- AM20100005
- XIWBSOUNZWSFKU-ZETCQYMHSA-N
- (S)-Ethyl piperidine-3-carboxylate, 97%
- BCP13769
- EN300-83429
- CS-W010912
- S
- DTXSID10191110
- (S)-(+)-nipecotic acid, ethyl ester
- AS-15837
- 37675-18-6
- MFCD00792499
- N0679
- (
- ethyl (3S)-3-piperidine carboxylate
- ethyl(S)-piperidine-3-carboxylate
- (s)-ethyl-piperidine-3-carboxylate
- A6434
- (S)-(-)-nipecotic acid ethyl ester
- AKOS005257667
- DB-031469
- DTXCID20113601
-
- MDL: MFCD00792499
- Inchi: 1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1
- InChI Key: XIWBSOUNZWSFKU-ZETCQYMHSA-N
- SMILES: O(CC)C([C@@H]1CNCCC1)=O
Computed Properties
- Exact Mass: 157.11035
- Monoisotopic Mass: 157.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.043 g/mL at 25 °C
- Boiling Point: 102-104 °C/7 mmHg(lit.)
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.471
- PSA: 38.33
- LogP: 0.87790
- Sensitiveness: Light, Air & Moisture Sensitive
- Specific Rotation: 1° (neat)
- Solubility: Not determined
Ethyl (3S)-piperidine-3-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Ethyl (3S)-piperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0679-25g |
Ethyl (3S)-piperidine-3-carboxylate |
37675-18-6 | 98.0%(GC&T) | 25g |
¥3850.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0679-5g |
Ethyl (3S)-piperidine-3-carboxylate |
37675-18-6 | 98.0%(GC&T) | 5g |
¥990.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S025R-100g |
Ethyl (3S)-piperidine-3-carboxylate |
37675-18-6 | 98% | 100g |
¥1168.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S025R-5g |
Ethyl (3S)-piperidine-3-carboxylate |
37675-18-6 | 98% | 5g |
¥99.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S025R-25g |
Ethyl (3S)-piperidine-3-carboxylate |
37675-18-6 | 98% | 25g |
¥317.0 | 2022-02-28 | |
| AstaTech | 49559-1/G |
(S)-ETHYL PIPERIDINE-3-CARBOXYLATE |
37675-18-6 | 95% | 1g |
$19 | 2023-09-17 | |
| AstaTech | 49559-5/G |
(S)-ETHYL PIPERIDINE-3-CARBOXYLATE |
37675-18-6 | 95% | 5g |
$29 | 2023-09-17 | |
| AstaTech | 49559-10/G |
(S)-ETHYL PIPERIDINE-3-CARBOXYLATE |
37675-18-6 | 95% | 10g |
$49 | 2023-09-17 | |
| Alichem | A129004067-100g |
(S)-Ethyl piperidine-3-carboxylate |
37675-18-6 | 97% | 100g |
$183.60 | 2023-09-02 | |
| Alichem | A129004067-500g |
(S)-Ethyl piperidine-3-carboxylate |
37675-18-6 | 97% | 500g |
$630.00 | 2023-09-02 |
Ethyl (3S)-piperidine-3-carboxylate Suppliers
Ethyl (3S)-piperidine-3-carboxylate Related Literature
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1. A convergent approach to (R)-Tiagabine by a regio- and stereocontrolled hydroiodination of alkynesGiuseppe Bartoli,Roberto Cipolletti,Giustino Di Antonio,Riccardo Giovannini,Silvia Lanari,Mauro Marcolini,Enrico Marcantoni Org. Biomol. Chem. 2010 8 3509
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2. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivativesRaymond J. Abraham,Nuria Aboitiz,John Merrett,Brad Sherborne,Ian Whitcombe J. Chem. Soc. Perkin Trans. 2 2000 2382
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Pierluigi Barbaro,Vladimiro Dal Santo,Francesca Liguori Dalton Trans. 2010 39 8391
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4. The reaction of α- and ω-methylenelactams with nitrones. Influence of electronic and geometric factors on the stereoselectivity of their 1,3-dipolar cycloadditionSéverinne Rigolet,Jean Marie Mélot,Joel Vébrel,Angèle Chiaroni,Claude Riche J. Chem. Soc. Perkin Trans. 1 2000 1095
Additional information on Ethyl (3S)-piperidine-3-carboxylate
Comprehensive Guide to Ethyl (3S)-piperidine-3-carboxylate (CAS No. 37675-18-6): Properties, Applications, and Market Insights
Ethyl (3S)-piperidine-3-carboxylate (CAS No. 37675-18-6) is a chiral ester derivative of piperidine, widely recognized for its role in pharmaceutical synthesis and organic chemistry. This compound, often referred to as (3S)-ethyl piperidine-3-carboxylate, is a key intermediate in the production of various bioactive molecules. Its unique stereochemistry and functional groups make it invaluable in asymmetric synthesis and drug development.
The growing demand for chiral building blocks in the pharmaceutical industry has increased interest in compounds like Ethyl (3S)-piperidine-3-carboxylate. Researchers and manufacturers frequently search for "high-purity piperidine derivatives" or "chiral ester suppliers," highlighting its commercial significance. This compound's versatility extends to applications in neurological drug research and enzyme inhibitor development, aligning with current trends in precision medicine.
From a chemical perspective, Ethyl (3S)-piperidine-3-carboxylate demonstrates excellent stability under standard conditions, with a molecular formula of C8H15NO2 and molecular weight of 157.21 g/mol. Its piperidine ring structure contributes to its biological activity, while the ethyl ester group enhances its solubility in organic solvents. These properties answer common search queries like "piperidine carboxylate solubility" and "chiral amine stability."
In pharmaceutical applications, this compound serves as a precursor for GABA receptor modulators and dopamine agonists, addressing trending topics in neuropharmacology. The compound's (3S) stereochemistry is particularly valuable for creating enantiomerically pure drugs, responding to industry demands for "single-isomer pharmaceuticals." Recent studies have explored its potential in cognitive enhancement therapies, making it relevant to current research on neurodegenerative diseases.
The synthesis of Ethyl (3S)-piperidine-3-carboxylate typically involves asymmetric hydrogenation or enzymatic resolution methods, topics frequently searched by organic chemists. Manufacturers emphasize "scalable chiral synthesis" and "green chemistry approaches" when producing this compound, reflecting industry shifts toward sustainable practices. Analytical techniques like chiral HPLC and optical rotation measurement ensure the product meets stringent purity requirements.
Market analysis reveals growing interest in Ethyl (3S)-piperidine-3-carboxylate from contract research organizations and academic institutions. Search trends show increasing queries for "custom piperidine synthesis" and "chiral intermediates catalog," indicating expanding applications. The compound's stability profile and handling requirements make it suitable for international shipping, addressing common concerns about "chemical compound storage" and "research chemical suppliers."
Quality control standards for Ethyl (3S)-piperidine-3-carboxylate typically specify ≥98% purity by HPLC, with particular attention to enantiomeric excess (ee) measurements. These specifications respond to frequent searches about "chiral purity standards" in pharmaceutical intermediates. The compound's spectral data (including 1H NMR and 13C NMR characteristics) are well-documented, providing valuable references for researchers verifying compound identity.
Emerging applications of Ethyl (3S)-piperidine-3-carboxylate include its use in metal-organic frameworks (MOFs) and catalysis research, areas gaining traction in materials science. This aligns with search trends for "heterocyclic compounds in materials science" and "chiral catalysts development." The compound's structural features make it suitable for creating molecular recognition systems, answering queries about "host-guest chemistry building blocks."
Regulatory considerations for Ethyl (3S)-piperidine-3-carboxylate focus on proper laboratory handling rather than restrictive controls, making it accessible for research purposes. Common questions about "piperidine derivative regulations" and "research chemical compliance" are addressed through transparent documentation of its non-hazardous nature when handled appropriately. The compound's stability under normal conditions ensures long shelf life when stored properly.
Future prospects for Ethyl (3S)-piperidine-3-carboxylate include potential applications in bioconjugation chemistry and prodrug development, areas showing increased research activity. These developments respond to searches for "versatile chiral scaffolds" and "drug delivery systems." As pharmaceutical companies prioritize targeted therapies, the demand for high-quality chiral intermediates like this compound is expected to grow steadily.
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